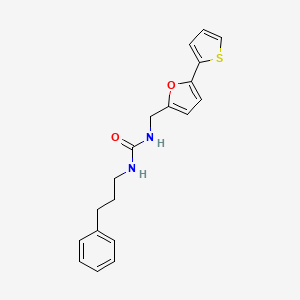
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been shown to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-tumor effects through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has been shown to exhibit unique biochemical and physiological effects. This compound has been shown to have anti-inflammatory and anti-tumor properties, as well as antioxidant and neuroprotective effects. Additionally, this compound has been shown to modulate the immune system and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in the development of new drugs. Additionally, this compound has been shown to have antioxidant and neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
One limitation of using 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab. Additionally, the synthesis method is complex and requires specific reagents and conditions, which could limit its use in certain labs.
Orientations Futures
There are several future directions for research on 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea. One direction is to further investigate its mechanism of action and identify specific targets for its anti-inflammatory and anti-tumor effects. Another direction is to explore its potential therapeutic applications in animal models of disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound and identifying potential drug candidates based on its structure.
Méthodes De Synthèse
The synthesis of 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 5-(thiophen-2-yl)furan-2-carbaldehyde with 3-phenylpropanol in the presence of a catalyst. This reaction produces 1-(3-phenylpropyl)-5-(thiophen-2-yl)furan-2-carbaldehyde. The second step involves the reaction of this intermediate with N,N-dimethylformamide dimethyl acetal, which produces the final product, 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea.
Applications De Recherche Scientifique
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has been shown to exhibit potential therapeutic applications in scientific research. This compound has been studied for its anti-inflammatory and anti-tumor properties. In one study, it was found that this compound inhibited the growth of human liver cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Propriétés
IUPAC Name |
1-(3-phenylpropyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(20-12-4-8-15-6-2-1-3-7-15)21-14-16-10-11-17(23-16)18-9-5-13-24-18/h1-3,5-7,9-11,13H,4,8,12,14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEVSVNWQGLHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-](/img/structure/B2948697.png)
![3-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2948698.png)
![3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2948699.png)
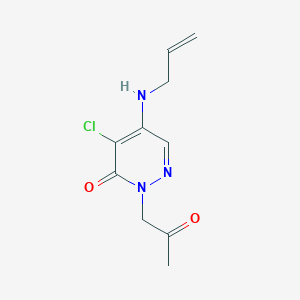
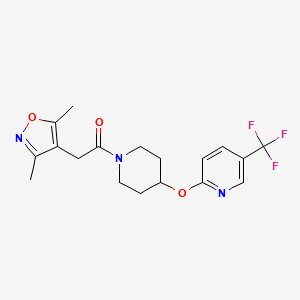
![9-bromo-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2948703.png)
![7-Azaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B2948705.png)
![1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2948707.png)
![1-[2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2948708.png)
![1-[2-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2948709.png)
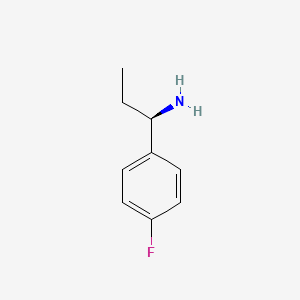
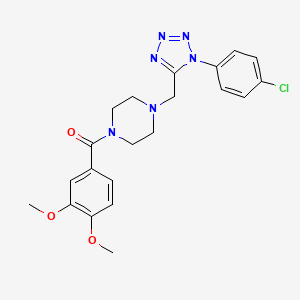
![6-Ethyl-5-fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2948716.png)
